"N-Methyl-N-(3-chloropropyl)homoveratrylamine" basic properties
"N-Methyl-N-(3-chloropropyl)homoveratrylamine" basic properties
An In-Depth Technical Guide to N-Methyl-N-(3-chloropropyl)homoveratrylamine
Abstract
N-Methyl-N-(3-chloropropyl)homoveratrylamine is a significant chemical entity primarily recognized as a key intermediate and a designated impurity in the synthesis of Verapamil, a widely used calcium channel blocker.[1][2][3] This guide provides a comprehensive technical overview of its fundamental properties, synthesis, and potential pharmacological activities. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical characteristics, established synthetic routes, and safety considerations.
Introduction and Significance
N-Methyl-N-(3-chloropropyl)homoveratrylamine, also known as N-(3-Chloropropyl)-3,4-dimethoxy-N-methylbenzeneethanamine or Verapamil Impurity D, holds a dual role in pharmaceutical science.[3][4][5] Primarily, it is a critical precursor in the multi-step synthesis of Verapamil, a Class IV antiarrhythmic agent.[2] Its molecular structure contains the core homoveratrylamine moiety and a reactive chloropropyl group, making it a versatile building block.
Beyond its synthetic utility, it is classified as a process impurity in the final drug product. Regulatory bodies require the monitoring and control of such impurities, making a thorough understanding of this compound essential for quality control and drug safety. Furthermore, preliminary research suggests that N-Methyl-N-(3-chloropropyl)homoveratrylamine may possess intrinsic biological activity as a chlorinated alkylating agent and a novel calcium channel blocker, with potential applications in enhancing immunotoxin activity.[1][4]
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is fundamental for its handling, characterization, and application in synthesis and research.
| Property | Value | Source(s) |
| Chemical Name | N-(3-Chloropropyl)-3,4-dimethoxy-N-methylbenzeneethanamine | [3][6] |
| Synonyms | Verapamil Impurity D, SR 458 | [3][5][6] |
| CAS Number | 36770-74-8 (Free Base), 36770-75-9 (Hydrochloride) | [6][7] |
| Molecular Formula | C₁₄H₂₂ClNO₂ (Free Base), C₁₄H₂₂ClNO₂·HCl (Hydrochloride) | [6][7] |
| Molecular Weight | 271.78 g/mol (Free Base), 307.11 g/mol (Hydrochloride) | [6][7] |
| Appearance | Off-White to Pale Brown Solid / Semi-Solid | [5][7] |
| Melting Point | >60 °C (decomposes) | [7] |
| Boiling Point | 69-70 °C @ 0.005 Torr | [5] |
| Solubility | Slightly soluble in Acetonitrile, DMSO, Methanol, and Chloroform | [5][7] |
Synthesis and Manufacturing
The primary route to N-Methyl-N-(3-chloropropyl)homoveratrylamine involves the N-alkylation of N-methylhomoveratrylamine. This reaction is a crucial step in the overall synthesis of Verapamil.
Synthetic Pathway Overview
The synthesis is typically achieved by reacting N-methylhomoveratrylamine with a suitable three-carbon electrophile, such as 1-bromo-3-chloropropane. The use of a phase transfer catalyst is common in industrial processes to facilitate the reaction between the aqueous and organic phases.
Caption: Synthetic workflow for N-Methyl-N-(3-chloropropyl)homoveratrylamine.
Detailed Experimental Protocol
The following protocol is adapted from established industrial processes for the synthesis of Verapamil, where the target compound is a key intermediate.[2]
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Vessel Preparation: To a suitable reaction vessel, add a solution of sodium hydroxide (1.37 eq) in water.
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Addition of Reactant: At 25-28 °C, add N-methylhomoveratrylamine (1.0 eq).
-
Catalyst Introduction: Add a phase transfer catalyst such as Tetrabutylammonium bromide (TBAB) (0.012 eq).
-
Alkylation: Add 1-bromo-3-chloropropane (1.0 eq) dropwise over a period of 3 hours, ensuring the temperature is maintained at 25-28 °C.
-
Reaction Monitoring: Stir the reaction mixture for an additional 2 hours at the same temperature. The reaction can be monitored by TLC or HPLC to confirm the consumption of the starting material.
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Work-up and Extraction: Upon completion, perform an aqueous work-up. The product is extracted into a suitable organic solvent, such as toluene. The resulting organic layer contains the desired N-Methyl-N-(3-chloropropyl)homoveratrylamine and is often used directly in the subsequent step for Verapamil synthesis.[2]
Pharmacology and Mechanism of Action
While primarily known as an intermediate, N-Methyl-N-(3-chloropropyl)homoveratrylamine has been noted for its own biological activities, which stem from its structural features.
Calcium Channel Blockade
As a structural analog and impurity of Verapamil, the compound is described as a novel calcium channel blocker.[1] This activity is attributed to the homoveratrylamine portion of the molecule, which is known to interact with L-type calcium channels. By blocking the influx of calcium ions into cardiac and smooth muscle cells, it can theoretically exert antiarrhythmic and antihypertensive effects.[1]
Alkylating Agent Activity
The presence of the 3-chloropropyl group confers the properties of a chlorinated alkylating agent.[1][4] This reactive group can form covalent bonds with nucleophilic moieties in biological macromolecules. It has been suggested that the compound may bind to DNA, thereby blocking the synthesis of RNA and protein, a mechanism that warrants further investigation for potential cytotoxic or therapeutic effects.[1][4]
Caption: Conceptual diagram of the dual mechanism of action.
Safety and Handling
N-Methyl-N-(3-chloropropyl)homoveratrylamine hydrochloride is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.
-
Hazard Statements: The compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation and respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.[8]
-
First Aid Measures:
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]
Conclusion
N-Methyl-N-(3-chloropropyl)homoveratrylamine is a compound of significant interest in pharmaceutical chemistry. Its role as an essential intermediate in the synthesis of Verapamil is well-established. However, its classification as a Verapamil impurity and its own potential as a bioactive molecule—acting as both a calcium channel blocker and an alkylating agent—highlight the need for its continued study. This guide provides a foundational understanding for professionals engaged in the synthesis, analysis, and biological evaluation of this multifaceted compound.
References
Sources
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- 2. N-Methylhomoveratrylamine | 3490-06-0 | Benchchem [benchchem.com]
- 3. N-Methyl-N-(3-chloropropyl)homoveratrylamine Hydrochloride [lgcstandards.com]
- 4. biosynth.com [biosynth.com]
- 5. N-Methyl-N-(3-chloropropyl)-3,4-dimethoxyphenethylamine | 36770-74-8 [amp.chemicalbook.com]
- 6. N-Methyl-N-(3-chloropropyl)homoveratrylamine Hydrochloride [lgcstandards.com]
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- 8. static.cymitquimica.com [static.cymitquimica.com]
